molecular formula C6H5FO2S B3333172 2-Fluoro-2-(thiophen-2-yl)acetic acid CAS No. 94744-62-4

2-Fluoro-2-(thiophen-2-yl)acetic acid

Cat. No.: B3333172
CAS No.: 94744-62-4
M. Wt: 160.17 g/mol
InChI Key: CUHJYAJCNAOUSN-UHFFFAOYSA-N
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Description

2-Fluoro-2-(thiophen-2-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(thiophen-2-yl)acetic acid typically involves the fluorination of thiophene derivatives. One common method is the reaction of 2-iodothiophene with antimony trifluoride (SbF3) in nitromethane . This reaction introduces the fluorine atom into the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(thiophen-2-yl)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2-Fluoro-2-(thiophen-2-yl)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Thiopheneacetic acid
  • 2-Fluorothiophene
  • Thiophene-2-carboxylic acid
  • Thiophene-2-sulfonamide

Comparison: 2-Fluoro-2-(thiophen-2-yl)acetic acid is unique due to the presence of both a fluorine atom and an acetic acid groupFor example, 2-Fluorothiophene lacks the acetic acid group, which limits its versatility in chemical synthesis and biological applications .

Properties

IUPAC Name

2-fluoro-2-thiophen-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHJYAJCNAOUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(thiophen-2-yl)acetic acid
Reactant of Route 2
2-Fluoro-2-(thiophen-2-yl)acetic acid
Reactant of Route 3
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Reactant of Route 3
2-Fluoro-2-(thiophen-2-yl)acetic acid
Reactant of Route 4
2-Fluoro-2-(thiophen-2-yl)acetic acid
Reactant of Route 5
2-Fluoro-2-(thiophen-2-yl)acetic acid
Reactant of Route 6
2-Fluoro-2-(thiophen-2-yl)acetic acid

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